molecular formula C4H12Cl2N2O B12978935 4-Aminopyrrolidin-3-ol dihydrochloride

4-Aminopyrrolidin-3-ol dihydrochloride

Cat. No.: B12978935
M. Wt: 175.05 g/mol
InChI Key: ZIAZOHSJJZWBPV-UHFFFAOYSA-N
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Description

4-Aminopyrrolidin-3-ol dihydrochloride is a chemical compound with the molecular formula C4H12Cl2N2O. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminopyrrolidin-3-ol dihydrochloride typically involves the reduction of 4-nitropyridine-N-oxide with iron and mineral acids. This process includes several steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous extraction and purification steps to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Aminopyrrolidin-3-ol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidines, pyrrolidinones, and other nitrogen-containing heterocycles .

Scientific Research Applications

4-Aminopyrrolidin-3-ol dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Aminopyrrolidin-3-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. Additionally, it can interact with receptors to modulate cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Aminopyrrolidin-3-ol dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and hydroxyl groups on the pyrrolidine ring makes it a versatile intermediate for various synthetic applications and a valuable compound for biological studies .

Properties

Molecular Formula

C4H12Cl2N2O

Molecular Weight

175.05 g/mol

IUPAC Name

4-aminopyrrolidin-3-ol;dihydrochloride

InChI

InChI=1S/C4H10N2O.2ClH/c5-3-1-6-2-4(3)7;;/h3-4,6-7H,1-2,5H2;2*1H

InChI Key

ZIAZOHSJJZWBPV-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)O)N.Cl.Cl

Origin of Product

United States

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